![molecular formula C10H19NO B12283493 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)-3-azabicyclo[321]octan-8-ol is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with control over the stereochemistry of the bridged centers . The reaction proceeds in yields ranging from 42% to 96%, depending on the specific conditions and substrates used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one.
Reduction: Formation of reduced derivatives with modified bicyclic structures.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one: A similar compound with a ketone group instead of a hydroxyl group.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another bicyclic compound with a different substituent on the nitrogen atom.
Uniqueness
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structural feature allows for specific interactions and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-10,12H,3-6H2,1-2H3 |
InChI Key |
ATWYZKIOJNYWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
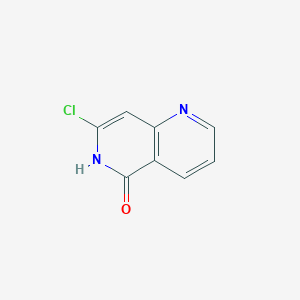

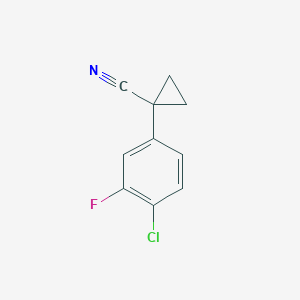
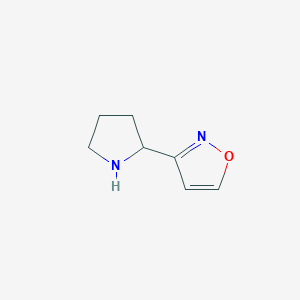
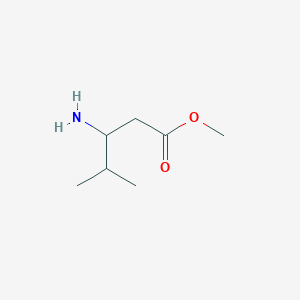
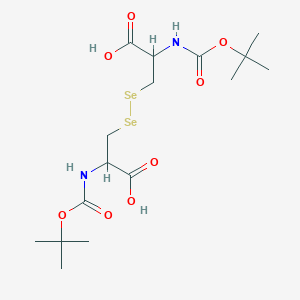
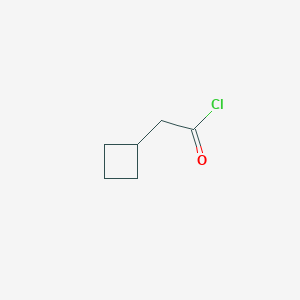
![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)
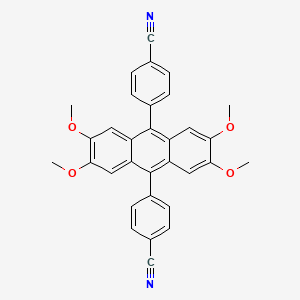
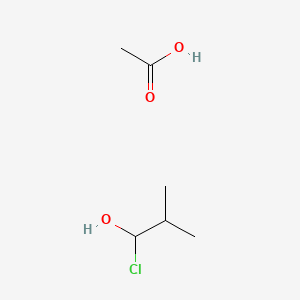
![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)
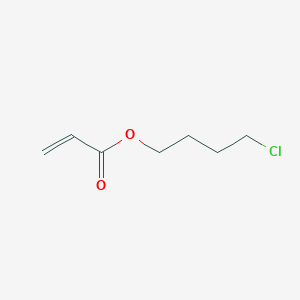
![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
